molecular formula C6H11NO B043218 ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol CAS No. 136522-35-5

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Cat. No. B043218
M. Wt: 113.16 g/mol
InChI Key: UXKZFJDNFBNQHE-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A key study by An and Rhee (2002) outlines an efficient synthesis of a closely related compound, cis-4-amino-2-cyclopentene-1-methanol, from inexpensive starting materials. This process involves six steps, including a hetero Diels-Alder reaction and an aza-Claisen rearrangement, achieving an overall yield of 38% (An & Rhee, 2002). Such methodologies offer insights into the synthesis of “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol” by highlighting the utility of cyclopentadiene derivatives and amino alcohol intermediates.

Molecular Structure Analysis

The molecular structure of “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol” and related compounds has been extensively studied to understand their chemical behavior and reactivity. For instance, research on the crystal and molecular structures of inclusion compounds reveals insights into the stereochemistry and conformational dynamics of cyclopentene derivatives (Bourne, Nassimbeni, & Niven, 1992).

Chemical Reactions and Properties

The compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, Clerici et al. (2008) developed a one-pot, multicomponent reaction involving amino alcohols, aldehydes, isocyanides, and thiols, which can potentially be applied to the synthesis of functionalized derivatives of “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol” (Clerici, Ghilardi, Pastori, Punta, & Porta, 2008).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as solubility, melting points, and crystal structures, provide a basis for understanding the physical behavior of “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol”. The study by Li et al. (2010) on the crystal structure of a related compound offers insights into its physical characteristics and stability under various conditions (Li, Guo, Son, Wang, & Wang, 2010).

Chemical Properties Analysis

The chemical properties of “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol”, such as reactivity with different reagents, stability under various conditions, and its role as an intermediate in synthetic pathways, are crucial for its application in organic synthesis. For instance, the work by Nair et al. (2009) on the nucleophilic heterocyclic carbene-catalyzed annulation of enals to chalcones highlights the compound’s potential reactivity and utility in the synthesis of complex molecules (Nair, Babu, Vellalath, Varghese, Raveendran, & Suresh, 2009).

Scientific Research Applications

Hydrogen Production from Methanol

A Comprehensive Review of Hydrogen Production from Methanol Thermochemical Conversion for Sustainability This review discusses the production of high purity hydrogen from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. It emphasizes the development of catalysts and reactor technology for enhancing hydrogen production efficiency. Copper-based catalysts are highlighted for their activity and selectivity towards CO2, although issues like deactivation and low stability are challenges. Innovations in reactor designs, such as porous copper fiber and monolith structures, are discussed for their potential to improve the process (García et al., 2021).

Methanol as Chemical Marker in Insulation

Methanol Marker for the Detection of Insulating Paper Degradation in Transformer Insulating Oil This literature review addresses the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. It highlights the relationship between methanol generation and the degradation of cellulosic insulation, suggesting its future routine use by utilities for monitoring insulation health (Jalbert et al., 2019).

Methanol in Fuel Cells

A Review of the State-of-the-Art of the Methanol Crossover in Direct Methanol Fuel Cells This work reviews the challenges of methanol crossover in direct methanol fuel cells (DMFCs), which is a major limitation for their commercial viability. It highlights the need for more methanol-impermeable polymer electrolytes to prevent methanol from crossing from the anode to the cathode, thereby improving the performance of DMFCs (Heinzel & Barragán, 1999).

Methanol as a Spark Ignition Engine Fuel

Methanol as a Fuel for Spark Ignition Engines A Review and Analysis

This review analyses the use of methanol as an alternative fuel for internal combustion engines, focusing on its properties and benefits for spark ignition engines. It discusses the need for minor modifications to the fuel system and the potential for methanol to contribute to cleaner burning and more efficient engines, albeit with challenges such as higher emissions of aldehydes (Kowalewicz, 1993).

Future Directions

The future directions for “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol” are not explicitly mentioned in the search results. However, given its potential applications in drug synthesis and catalysis studies1, it may be a subject of interest in these research areas.


Please note that this information is based on the available search results and may not be exhaustive. For a more comprehensive understanding, further research and review of scientific literature may be necessary.


properties

IUPAC Name

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKZFJDNFBNQHE-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015727, DTXSID401015729
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-4-Amino-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

CAS RN

136522-35-5, 122624-72-0
Record name (1S,4R)-4-Amino-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136522-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-4-Amino-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.